1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 2034599-33-0
VCID: VC4459236
InChI: InChI=1S/C19H20N2O4/c1-12(8-13-2-4-16-14(9-13)6-7-23-16)20-19(22)21-15-3-5-17-18(10-15)25-11-24-17/h2-5,9-10,12H,6-8,11H2,1H3,(H2,20,21,22)
SMILES: CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Molecular Formula: C19H20N2O4
Molecular Weight: 340.379

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

CAS No.: 2034599-33-0

Cat. No.: VC4459236

Molecular Formula: C19H20N2O4

Molecular Weight: 340.379

* For research use only. Not for human or veterinary use.

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea - 2034599-33-0

Specification

CAS No. 2034599-33-0
Molecular Formula C19H20N2O4
Molecular Weight 340.379
IUPAC Name 1-(1,3-benzodioxol-5-yl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea
Standard InChI InChI=1S/C19H20N2O4/c1-12(8-13-2-4-16-14(9-13)6-7-23-16)20-19(22)21-15-3-5-17-18(10-15)25-11-24-17/h2-5,9-10,12H,6-8,11H2,1H3,(H2,20,21,22)
Standard InChI Key OQHAWZGRMFMOSM-UHFFFAOYSA-N
SMILES CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=CC4=C(C=C3)OCO4

Introduction

1-(Benzo[d] dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic organic compound that incorporates structural motifs from the benzo[d] dioxole and dihydrobenzofuran frameworks. These moieties are well-known for their prevalence in bioactive molecules, particularly in pharmaceuticals and agrochemicals. This compound's unique structure suggests potential applications in medicinal chemistry, although specific studies on its properties and biological activities are sparse.

Structural Features

The compound consists of:

  • A benzo[d] dioxole group, a bicyclic system containing a benzene ring fused with a dioxole moiety.

  • A dihydrobenzofuran group, which is a partially saturated benzofuran derivative.

  • A urea functional group (NHC(O)NH-NH-C(O)-NH-) linking the two aromatic systems.

Key Structural Characteristics

FeatureDescription
Molecular FormulaC19_{19}H20_{20}N2_{2}O4_{4}
Functional GroupsUrea, ether (dioxole), aromatic systems
Molecular WeightApproximately 340 g/mol
Potential InteractionsHydrogen bonding (via urea group), π–π stacking (aromatic systems)

Synthesis

Although specific synthesis protocols for this compound are not readily available in the literature, it can likely be synthesized through multistep organic reactions involving:

  • Preparation of intermediates:

    • Synthesis of benzo[d] dioxole derivatives via cyclization of catechol with formaldehyde.

    • Synthesis of 2,3-dihydrobenzofuran derivatives through cyclization of phenolic precursors.

  • Urea bond formation:

    • Coupling of the two aromatic systems using an isocyanate intermediate or via carbamoylation reactions.

Potential Applications

The structural motifs present in this compound are associated with various biological activities:

  • Benzo[d]13dioxole: Known for its presence in bioactive compounds such as safrole and piperonyl derivatives, which exhibit antimicrobial and insecticidal properties .

  • Dihydrobenzofuran: Frequently found in natural products with anticancer, antibacterial, and antifungal activities .

Hypothetical Biological Activity

Given its structural similarity to known pharmacophores:

  • The compound may exhibit antimicrobial or anticancer properties, as seen in related benzofuran derivatives .

  • The urea group could enhance hydrogen bonding interactions with biological targets such as enzymes or receptors.

Analytical Data

Theoretical analytical data for this compound include:

TechniqueExpected Observations
Mass Spectrometry (MS)Molecular ion peak at ~340 m/z
Nuclear Magnetic Resonance (NMR)Signals corresponding to aromatic protons, methylene groups, and urea NH protons
Infrared Spectroscopy (IR)Characteristic peaks for urea (C=OC=O), aromatic C-H stretches, and ether groups

Comparison with Related Compounds

PropertyBenzo[d] dioxole DerivativesDihydrobenzofuran Derivatives
Biological ActivityAntimicrobial, insecticidal Anticancer, antibacterial
Structural RoleEnhances π–π stacking interactionsContributes to hydrophobic interactions
Functionalization PotentialHigh (via hydroxylation or alkylation)Moderate

Research Gaps and Future Directions

Despite its promising structure:

  • No direct studies on the synthesis or biological activity of this compound have been reported.

  • Future research should focus on:

    • Developing efficient synthetic pathways.

    • Screening for pharmacological activities such as enzyme inhibition or cytotoxicity.

    • Investigating its physicochemical properties for drug development.

This compound's dual aromatic framework combined with a urea linker makes it an intriguing candidate for further exploration in medicinal chemistry.

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